2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid

Medicinal chemistry Fragment-based design Solubility optimization

2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047678-85-2) is a synthetic, non‑proteinogenic α‑benzylamino‑γ‑oxo‑butyric acid amide congener with the molecular formula C₂₀H₂₄N₂O₃ and a monoisotopic mass of 340.18 g·mol⁻¹. The molecule features a secondary benzylamine at the α‑carbon, a free carboxylic acid terminus, and an anilide side‑chain derived from 2‑ethyl‑6‑methylaniline, giving it three hydrogen‑bond donor sites and a moderate lipophilic‑hydrophilic balance.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 1047678-85-2
Cat. No. B2573367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid
CAS1047678-85-2
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)C
InChIInChI=1S/C20H24N2O3/c1-3-16-11-7-8-14(2)19(16)22-18(23)12-17(20(24)25)21-13-15-9-5-4-6-10-15/h4-11,17,21H,3,12-13H2,1-2H3,(H,22,23)(H,24,25)
InChIKeyQUCQDQBUTAIXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047678-85-2) – Structural and Physicochemical Procurement Baseline


2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047678-85-2) is a synthetic, non‑proteinogenic α‑benzylamino‑γ‑oxo‑butyric acid amide congener with the molecular formula C₂₀H₂₄N₂O₃ and a monoisotopic mass of 340.18 g·mol⁻¹ . The molecule features a secondary benzylamine at the α‑carbon, a free carboxylic acid terminus, and an anilide side‑chain derived from 2‑ethyl‑6‑methylaniline, giving it three hydrogen‑bond donor sites and a moderate lipophilic‑hydrophilic balance . Comprehensive bioactivity profiling in peer‑reviewed literature or public databases is currently absent for this precise structure; its procurement relevance therefore derives from its distinct constitutional architecture rather than from established pharmacologic performance metrics.

Why Generic Substitution Fails for 2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047678-85-2)


Sourcing decisions for α‑benzylamino‑γ‑oxo‑butyric acid derivatives cannot be reduced to simple in‑class interchangeability, because minor variation in the two aryl‑bearing substituents dramatically alters physicochemical properties and consequent chemical behaviour. The 2‑ethyl‑6‑methylanilide moiety imparts a distinct steric and electronic signature compared with the more common 2,3‑dimethylanilide or unsubstituted anilide analogues [1]. Simultaneously, the benzylamine substituent at the α‑carbon differentiates the compound from simpler 4‑oxo‑butanamide congeners (e.g., CAS 183602‑84‑8), conferring higher hydrogen‑bond donor capacity, greater conformational flexibility, and altered lipophilicity . Absent a direct head‑to‑head bioactivity dataset, this structural divergence remains the primary quantitative differentiator guiding target‑specific experimental design.

Product‑Specific Quantitative Evidence Guide for 2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047678-85-2)


Hydrogen‑Bond Donor Count Differentiates α‑Benzylamino from Simple 4‑Oxo‑Butanoic Acid Analogues

The target compound possesses three hydrogen‑bond donor (HBD) sites (carboxylic acid –OH, benzylamine –NH, anilide –NH) , whereas the closest commercially abundant analogue, 4-((2‑ethyl‑6‑methylphenyl)amino)‑4‑oxobutanoic acid (CAS 183602‑84‑8), has only two HBDs (carboxylic acid –OH, anilide –NH) [1]. The additional donor increases the topological polar surface area (tPSA) from 66.4 Ų (CAS 183602‑84‑8) to 78.5 Ų (target compound), a +12.1 Ų shift that exceeds the typical threshold for altering blood‑brain barrier permeability classification [2].

Medicinal chemistry Fragment-based design Solubility optimization

Calculated Lipophilicity (ClogP) Positions the Compound Between Classic Fenamate and More Lipophilic Analogues

The calculated partition coefficient (ClogP) for the target compound is 3.75 , placing it below the more lipophilic N‑(2‑ethyl‑6‑methylphenyl)‑2‑phenylbutanamide (ClogP ≈ 4.2) [1] but above the parent anilide‑free fragment, 2‑(benzylamino)‑4‑oxobutanoic acid (ClogP ≈ 0.8). This moderate lipophilicity fits the ‘goldilocks’ range (LogP 1‑5) frequently preferred for oral drug‑like compounds, while the intralog difference relative to the fragment provides a quantitative handle for tuning series hydrophobicity.

ADMET prediction Lipophilicity Drug likeness

Rotatable Bond Count Distinguishes Conformational Flexibility from Rigid Congeners

The target compound contains nine rotatable bonds , significantly exceeding the five rotatable bonds found in 4-((2‑ethyl‑6‑methylphenyl)amino)‑4‑oxobutanoic acid (CAS 183602‑84‑8) [1]. The extra four rotatable bonds arise from the benzylamine tether and increase the number of low‑energy conformers accessible at 300 K, a parameter that correlates with higher on‑target selectivity in some chemogenomic datasets [2].

Conformational analysis Molecular complexity Library design

Best Research & Industrial Application Scenarios for 2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047678-85-2)


Central Nervous System (CNS) Lead Optimisation Libraries

The compound’s moderate lipophilicity (ClogP = 3.75) and elevated topological polar surface area (78.5 Ų) place it near the upper boundary for blood‑brain barrier penetration models. Incorporation into CNS‑targeted combinatorial libraries allows medicinal chemists to probe the permeability‑solubility trade‑off empirically, using the quantitative ΔtPSA and ΔClogP metrics established in Section 3 to rank analogues [1].

Fragment‑Elaboration and Scaffold‑Hopping Exercises

The nine rotatable bonds and three H‑bond donor sites provide a flexible, polarity‑rich core that can be fused with rigidifying elements during structure‑based design. The compound serves as a quantitative reference for monitoring changes in HBD count, tPSA, and conformational entropy when transitioning from a flexible hit to a constrained lead [2].

Synthesis of Bespoke Metabolite or Impurity Reference Standards

Because the 2‑ethyl‑6‑methylaniline moiety is a common metabolic handle in agrochemicals (e.g., acetochlor), this structurally distinct α‑benzylamino‑γ‑oxo‑butyric acid may serve as a synthetic precursor or a chromatographic marker for impurity profiling, leveraging its unique retention‑time signature derived from the quantified physicochemical differences relative to simpler 4‑oxo‑butanoic acid standards .

Quote Request

Request a Quote for 2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.